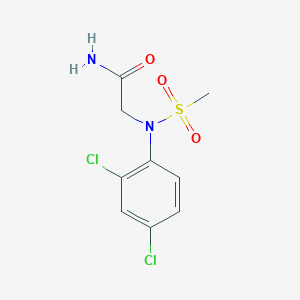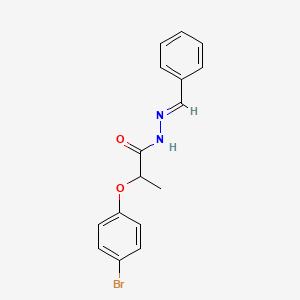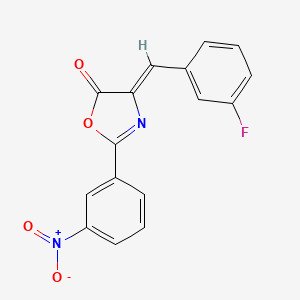
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMG belongs to the family of NMDA receptor antagonists, which are known for their ability to modulate the activity of glutamate, a neurotransmitter that plays a crucial role in various physiological processes.
Mechanism of Action
DCMG acts as an NMDA receptor antagonist by selectively binding to the glutamate binding site of the receptor, thus preventing the excessive activation of the receptor. This, in turn, reduces the influx of calcium ions into the neurons, which is responsible for the excitotoxicity and neuronal damage observed in neurological disorders.
Biochemical and physiological effects:
DCMG has been shown to modulate the activity of various neurotransmitters, including glutamate, dopamine, and acetylcholine. It also has antioxidant properties and can reduce the production of pro-inflammatory cytokines, which are responsible for neuroinflammation. Additionally, DCMG has been shown to improve cognitive function and memory in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DCMG in lab experiments is its high selectivity towards the NMDA receptor, which reduces the risk of off-target effects. However, DCMG has limited solubility in water, which can make it challenging to use in certain experimental setups. Additionally, DCMG has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for DCMG research. One area of interest is the development of DCMG derivatives with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another potential direction is the investigation of DCMG's effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the combination of DCMG with other therapeutic agents, such as antioxidants and anti-inflammatory drugs, could potentially enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of DCMG involves the reaction of 2,4-dichloroaniline with methylsulfonyl chloride in the presence of a base, followed by the addition of N,N-dimethylglycine. The resulting compound is then purified through recrystallization to obtain DCMG in its pure form.
Scientific Research Applications
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In preclinical studies, DCMG has shown promising results in reducing neuroinflammation, oxidative stress, and neuronal damage, which are the underlying mechanisms of these disorders.
properties
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSGXYFSZPVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)

![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)


![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)



